

# 2-Ethylpyridine CAS number 100-71-0

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethylpyridine

Cat. No.: B127773

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An In-depth Technical Guide to **2-Ethylpyridine** (CAS 100-71-0)

This technical guide provides a comprehensive overview of **2-Ethylpyridine** (CAS 100-71-0), intended for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis and purification methods, spectroscopic data, applications, and safety information.

## Physicochemical Properties

**2-Ethylpyridine** is a colorless to pale yellow liquid with a sharp, unpleasant odor.<sup>[1]</sup> It is a derivative of pyridine with an ethyl group at the 2-position. Its aromatic nature contributes to its stability and reactivity.<sup>[1]</sup> It is soluble in organic solvents like ethanol and ether, with limited solubility in water.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Ethylpyridine**

Property	Value	Source(s)
CAS Number	100-71-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	107.15 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	149 °C	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	-63 °C	<a href="#">[8]</a>
Density	0.937 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.496	<a href="#">[3]</a> <a href="#">[6]</a>
Vapor Pressure	4.89 mmHg at 25 °C	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Flash Point	29.44 °C (85.00 °F) TCC	<a href="#">[2]</a>
Water Solubility	42 g/L	<a href="#">[1]</a>
pKa	5.97	<a href="#">[5]</a>
logP (XlogP3)	1.7	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Ethylpyridine**.

Table 2: Key Spectroscopic Data for **2-Ethylpyridine**

Spectrum Type	Key Peaks / Features	Source(s)
$^1\text{H}$ NMR	Spectra available, showing characteristic signals for the ethyl group and pyridine ring protons.	[10]
$^{13}\text{C}$ NMR	Spectra available for detailed structural elucidation.	[11]
IR Spectroscopy	The NIST WebBook provides its gas-phase IR spectrum. Key peaks correspond to C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring.	[12][13]
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ ): $m/z = 107$ . Base Peak: $m/z = 106$ ( $[\text{M}-\text{H}]^+$ ). Other significant fragments include $m/z = 79$ ( $[\text{M}-\text{C}_2\text{H}_4]^+$ ).	[5][14]

## Synthesis and Purification

**2-Ethylpyridine** can be synthesized through several methods, primarily involving the alkylation of pyridine precursors.

### Synthesis Methods

- Alkylation of 2-Methylpyridine: A common industrial method involves the gas-phase reaction of 2-methyl-pyridine ( $\alpha$ -picoline) with methanol at high temperatures (300-500 °C) over a catalyst.[15] Suitable catalysts include silicon dioxide combined with lanthanide series oxides.[15] This process offers an economical route using methanol as the alkylating agent. [15]
- Alkylation of Pyridine: Direct alkylation of the pyridine ring can be achieved, though it can be challenging to control regioselectivity.[16] Reactions often proceed via nucleophilic attack by

the pyridine nitrogen on an alkyl halide, forming a pyridinium salt, which can then be rearranged or further reacted.[17]

- Friedländer-Type Condensation: This method involves the reaction of an amino-aldehyde or ketone with a compound containing an  $\alpha$ -methylene group to form a substituted pyridine or quinoline.[1][18] While more commonly used for quinolines, variations can be adapted for pyridine synthesis.

Below is a diagram illustrating a generalized alkylation mechanism for pyridine.

Caption: Generalized N-Alkylation of Pyridine.

## Experimental Protocol: Synthesis via Alkylation (General)

While a specific, detailed laboratory protocol for **2-ethylpyridine** was not found in the search results, a general procedure for the synthesis of a related compound, 5-ethyl-2-methylpyridine, can be adapted to illustrate the process.[19] This reaction is typically performed under high pressure and temperature.

- Reactant Charging: A high-pressure steel reaction vessel is charged with the pyridine precursor (e.g., 2-methylpyridine), an alkylating agent (e.g., methanol or paraldehyde), aqueous ammonium hydroxide, and a catalyst such as ammonium acetate.[19]
- Reaction Conditions: The vessel is sealed and heated to approximately 200-250 °C with continuous agitation for a set duration (e.g., 1-2 hours).[19] The reaction is often exothermic.
- Work-up: After cooling, the reaction mixture, which typically separates into two layers, is removed from the vessel.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[19]
- Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield the final product.[19]

## Purification

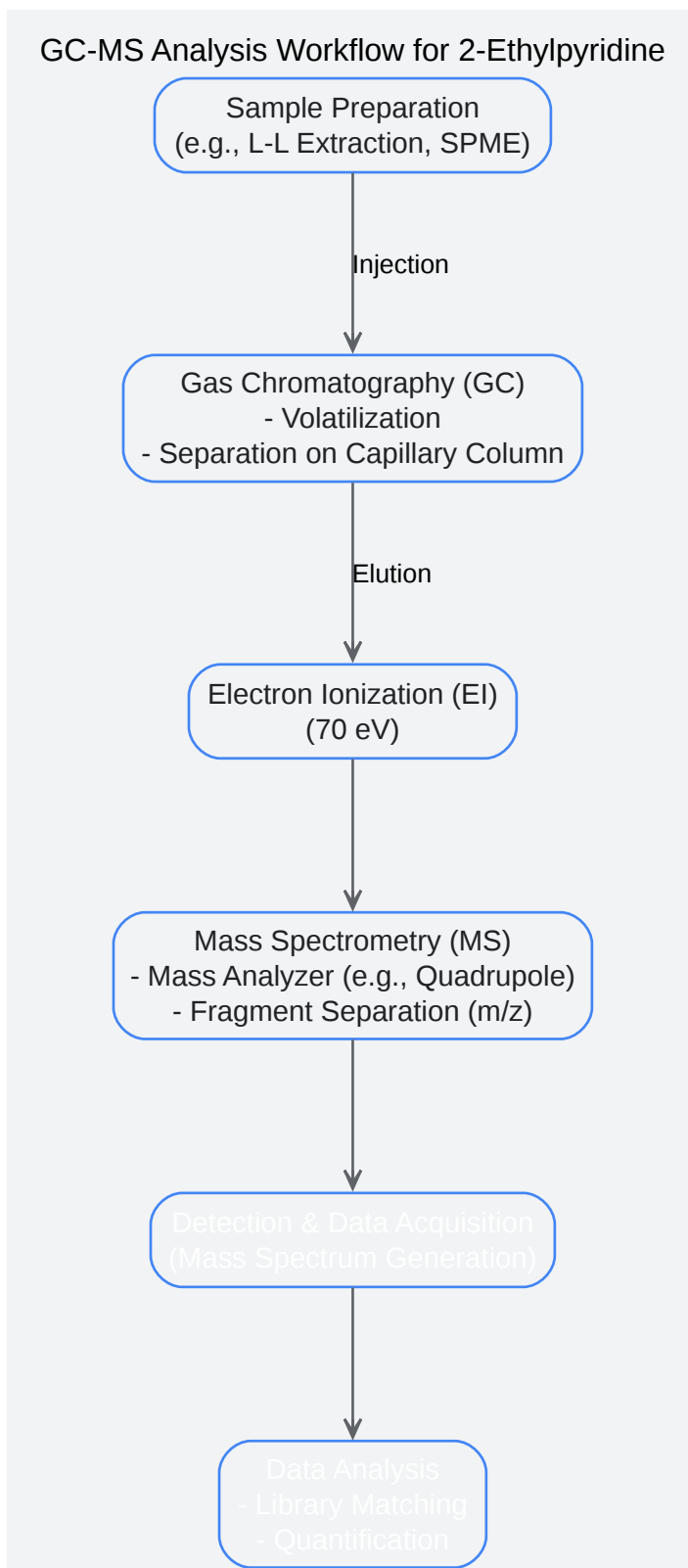
For laboratory-scale quantities, purification is typically achieved through vacuum distillation.[20] For removing specific impurities or achieving very high purity, flash column chromatography on silica gel can be employed.[21] When using chromatography for basic compounds like pyridines, it is often beneficial to add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent to prevent peak tailing.[21]

## Applications in Research and Drug Development

**2-Ethylpyridine** serves as a key building block and intermediate in various fields.

- **Pharmaceutical and Agrochemical Synthesis:** It is a crucial intermediate in the production of more complex bioactive molecules, including pharmaceuticals and agrochemicals.[1][22] For example, it is a precursor in the synthesis of prothionamide, an anti-tuberculosis drug.[23]
- **Cell Biology Research:** **2-Ethylpyridine** has been used to study its effects on the proliferation and survival of various cell lines, including human umbilical vein endothelial cells (HUVECs), human microvascular endothelial cells (HMVECs) from the lung, and NIH 3T3 cells.[24]
- **Chromatography:** When linked to a silica stationary phase, **2-ethylpyridine** is used for both chiral and achiral separations in supercritical fluid chromatography (SFC).[3] The PrincetonSFC **2-Ethylpyridine** column is considered a standard for the analysis of basic compounds without the need for amine additives in the mobile phase.[23]
- **Analytical Standard:** It is used as an analytical standard for the determination of pyridine compounds in various complex mixtures, such as cigarette smoke and solvent-refined coal oil, using chromatographic techniques.[7]
- **Coordination Chemistry:** **2-Ethylpyridine** acts as a ligand in the synthesis of metal complexes. Copper(II) complexes of **2-ethylpyridine** have been synthesized and studied for their structural, magnetic, and potential anticancer properties.[6]

The following workflow illustrates a typical process for analyzing **2-ethylpyridine** in a complex sample using Gas Chromatography-Mass Spectrometry (GC-MS).



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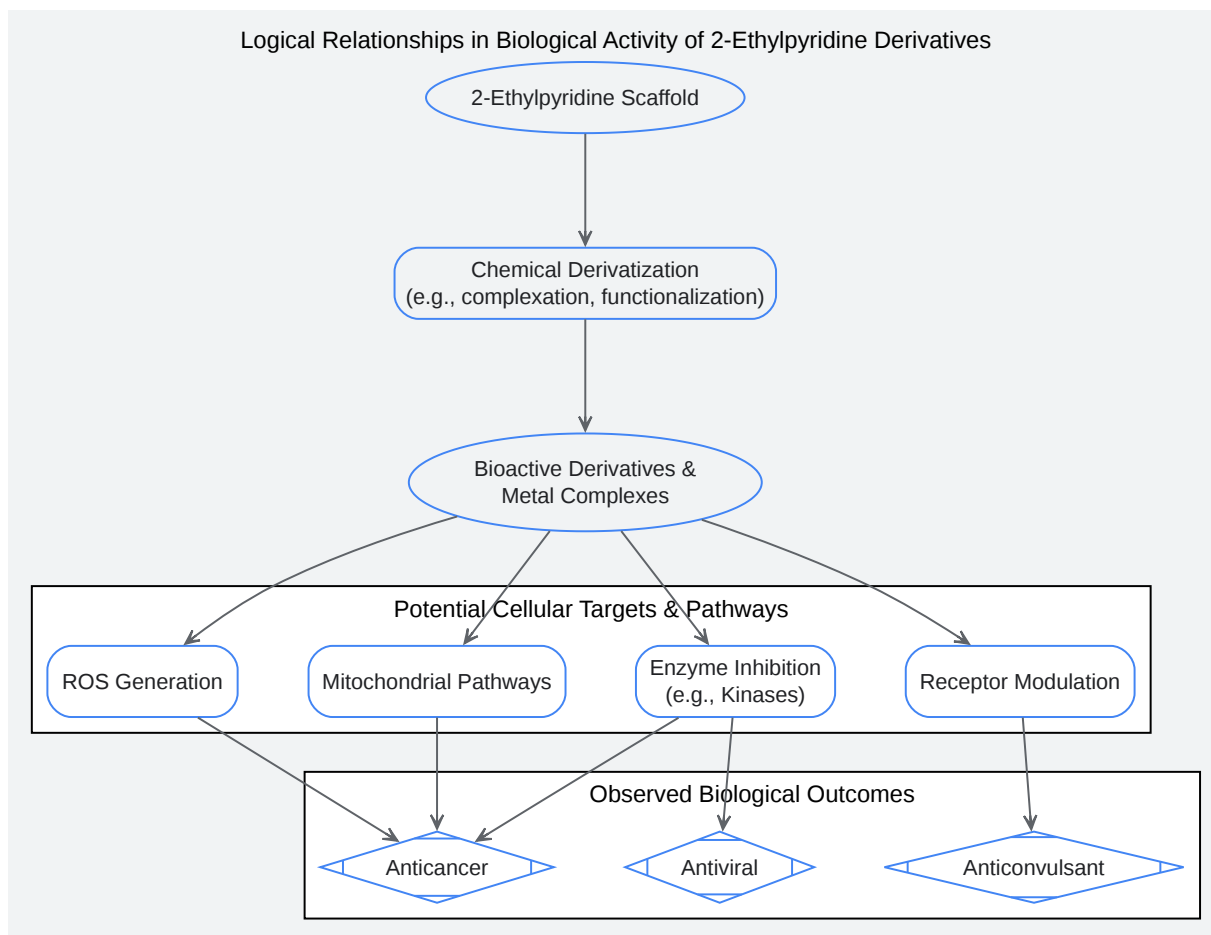
Caption: General workflow for GC-MS analysis.

## Biological Activity and Signaling Pathways

While **2-ethylpyridine** itself is primarily used as a chemical intermediate, its derivatives and metal complexes exhibit a range of biological activities. Research into pyridine derivatives has shown potential anticancer, anti-HIV, anticonvulsant, and anti-inflammatory properties.<sup>[1][9]</sup>

For instance, copper(II) complexes of **2-ethylpyridine** have been shown to induce cell death in prostate cancer cells (DU-145), an effect associated with a decrease in mitochondrial membrane potential and a significant increase in the generation of reactive oxygen species (ROS).<sup>[6]</sup> This suggests an interaction with cellular redox systems and mitochondrial apoptotic pathways.

No specific signaling pathways directly modulated by the parent **2-ethylpyridine** molecule were identified in the literature searched. However, based on the activities of its derivatives, a logical relationship can be proposed where the **2-ethylpyridine** scaffold serves as a platform for developing molecules that target key cellular processes.



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Caption: Potential biological roles of **2-ethylpyridine** derivatives.

## Safety and Handling

**2-Ethylpyridine** is a hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information for **2-Ethylpyridine**



Hazard Class	Code(s)	Description	Source(s)
Physical Hazards	H226	Flammable liquid and vapor	[1][5][7]
Health Hazards	H312 + H332	Harmful in contact with skin or if inhaled	[5][7]
H315	Causes skin irritation	[2][7]	
H319	Causes serious eye irritation	[2][7]	
H335	May cause respiratory irritation	[2][7]	

#### Handling and Storage:

- Handling: Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[12] Avoid breathing vapors and contact with skin and eyes.[2]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Store away from incompatible materials such as strong oxidizing agents.

Toxicity Summary: **2-Ethylpyridine** is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1] Exposure can cause irritation to the eyes, skin, and respiratory system.[2] [9] Prolonged or high-level exposure may lead to central nervous system depression, dizziness, and nausea.[1]

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- To cite this document: BenchChem. [2-Ethylpyridine CAS number 100-71-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127773#2-ethylpyridine-cas-number-100-71-0]

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Address: 3281 E Guasti Rd  
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